Chemical properties of 2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene
Chemical properties of 2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and reactivity of 2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene (CAS No. 1468662-00-1).[1] As a polysubstituted aromatic compound featuring a gem-dibromoalkene moiety, this molecule serves as a versatile and strategic intermediate in modern organic synthesis. The guide delves into its primary synthetic route via the Corey-Fuchs reaction, explores the rich reactivity of the dibromovinyl group in transformations such as alkyne formation and palladium-catalyzed cross-coupling reactions, and details its analytical characterization. The content is tailored for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and highlighting the molecule's potential in constructing complex molecular architectures for pharmaceutical and material science applications.
Chemical Identity and Strategic Importance
2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene is a halogenated aromatic compound whose synthetic value is primarily derived from its geminal dibromoalkene functional group. This moiety acts as a masked alkyne, providing a stable and accessible precursor for a variety of powerful chemical transformations that would be difficult to achieve with the corresponding terminal alkyne directly.
Molecular Structure and Properties
The structural and physical properties of the title compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | 2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene | N/A |
| CAS Number | 1468662-00-1 | [1] |
| Molecular Formula | C₈H₄Br₂ClF | [1] |
| Molecular Weight | 314.38 g/mol | [1] |
| Appearance | Predicted to be a solid or oil | N/A |
| Boiling Point | Not available | [1] |
| Density | Not available | [1] |
Synthesis: The Corey-Fuchs Reaction
The most direct and widely adopted method for synthesizing gem-dibromoalkenes from aldehydes is the Corey-Fuchs reaction.[2] This two-step homologation is renowned for its reliability, mild conditions, and broad substrate scope.
Retrosynthetic Analysis and Mechanistic Overview
The synthesis of 2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene originates from the corresponding aldehyde, 2-chloro-3-fluorobenzaldehyde. The core transformation involves the reaction of the aldehyde with a phosphorus ylide generated in situ from carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).[3][4]
The mechanism proceeds via two key stages:
-
Ylide Formation: Two equivalents of PPh₃ react with CBr₄. One equivalent forms the dibromomethylene phosphorus ylide, while the second acts as a bromine scavenger.[2][3]
-
Wittig-type Reaction: The generated ylide reacts with the aldehyde carbonyl, proceeding through an oxaphosphetane intermediate which then collapses to form the desired 1,1-dibromoalkene and triphenylphosphine oxide.[4][5]
Diagram of the Corey-Fuchs Reaction
Caption: Synthetic workflow and key steps of the Corey-Fuchs reaction.
Experimental Protocol: Synthesis of 2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene
Expertise & Experience Insight: This protocol is adapted from established procedures for the Corey-Fuchs reaction.[5] The use of excess triphenylphosphine is crucial for driving the ylide formation to completion. The reaction is typically run at 0°C to control the initial exothermic reaction and then allowed to warm to room temperature to ensure complete conversion.
-
Apparatus Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add triphenylphosphine (3.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) via cannula and cool the resulting solution to 0°C in an ice bath.
-
Ylide Generation: Add carbon tetrabromide (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C. Stir for 15-20 minutes. The solution will typically turn from colorless to a yellow/orange color.
-
Aldehyde Addition: Add a solution of 2-chloro-3-fluorobenzaldehyde (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.
-
Work-up and Purification:
-
Triturate the reaction mixture with cold hexanes to precipitate the excess triphenylphosphine and triphenylphosphine oxide.
-
Filter the mixture through a pad of Celite, washing with hexanes.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil/solid by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene.
-
Chemical Properties and Reactivity
The synthetic utility of 2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene stems almost entirely from the reactivity of the dibromovinyl group. This functional group is a versatile handle for C-C bond formation.
Conversion to a Terminal Alkyne
A primary application of the Corey-Fuchs reaction is the two-step synthesis of terminal alkynes. The dibromoalkene intermediate is readily converted to the corresponding alkyne upon treatment with a strong base, such as n-butyllithium (n-BuLi).
Trustworthiness Insight: This transformation is a self-validating system. The use of two equivalents of n-BuLi is critical. The first equivalent performs an E2 elimination of HBr to form a bromoalkyne. The second equivalent engages in a lithium-halogen exchange, which is followed by rearrangement and quenching to yield the terminal alkyne.[3][5] This sequence is known as the Fritsch-Buttenberg-Wiechell (FBW) rearrangement.[3]
Diagram of Alkyne Formation
Caption: Stepwise conversion of the dibromoalkene to a terminal alkyne.
Experimental Protocol: Alkyne Synthesis
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Initial Setup: Dissolve the 2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under argon.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Base Addition: Slowly add n-butyllithium (2.1 eq, typically as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the mixture at -78°C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0°C.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify via silica gel chromatography if necessary.
Palladium-Catalyzed Cross-Coupling Reactions
Gem-dibromoalkenes are excellent substrates for palladium-catalyzed cross-coupling reactions, offering a platform for sequential, regioselective functionalization.[6] The Sonogashira coupling is particularly powerful, enabling the formation of C(sp²)-C(sp) bonds.[7][8]
Authoritative Grounding: The differential reactivity of the two bromine atoms can often be exploited. The E-bromine (trans to the aromatic ring) is typically more reactive in palladium-catalyzed couplings. This allows for the stepwise introduction of two different alkyne groups. The reaction employs a palladium catalyst, often with a copper(I) co-catalyst, and an amine base.[7]
Representative Protocol: Sonogashira Coupling
-
Reagent Preparation: In a Schlenk flask under argon, combine 2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).
-
Solvent and Base: Add an anhydrous solvent such as THF or dioxane, followed by an amine base (e.g., triethylamine or diisopropylethylamine, >2.0 eq).
-
Alkyne Addition: Add the terminal alkyne coupling partner (1.1 eq for mono-coupling).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60°C) until TLC or GC-MS analysis indicates consumption of the starting material.
-
Work-up: Dilute the mixture with an organic solvent, filter through Celite to remove catalyst residues, and wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the resulting enyne product by column chromatography.
Analytical Characterization
The structure of 2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene can be unequivocally confirmed using standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the vinyl proton (δ ≈ 7.0-7.5 ppm).- A complex multiplet pattern for the three aromatic protons in the δ ≈ 7.0-7.6 ppm region. |
| ¹³C NMR | - Vinylic carbon C=CBr₂ (δ ≈ 90-100 ppm).- Vinylic carbon C-Ar (δ ≈ 135-145 ppm).- Aromatic carbons, including two signals for carbons bonded to halogens (C-F, C-Cl) showing characteristic large and small coupling constants, respectively. |
| ¹⁹F NMR | - A single resonance for the fluorine atom, likely a multiplet due to coupling with neighboring aromatic protons. |
| Mass Spec. | - A distinct molecular ion peak cluster (M, M+2, M+4, M+6) characteristic of a compound containing two bromine atoms and one chlorine atom. |
| IR Spec. | - C=C stretching vibration (≈ 1600-1620 cm⁻¹).- Aromatic C-H stretching (≈ 3050-3100 cm⁻¹).- C-Cl (≈ 1000-1100 cm⁻¹) and C-F (≈ 1100-1250 cm⁻¹) stretches. |
Applications in Drug Discovery and Materials Science
The true value of 2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene lies in the complex molecules it can generate.
-
Pharmaceutical Synthesis: The resulting terminal alkyne, 1-chloro-3-fluoro-2-ethynylbenzene, is a powerful building block. Alkynes are precursors to a vast array of heterocycles and are key components in many biologically active molecules, including antiviral and anticancer agents.
-
Click Chemistry: Terminal alkynes are cornerstone functional groups for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, a bioorthogonal ligation technique used extensively in drug discovery, chemical biology, and bioconjugation.
-
Materials Science: Substituted arylalkynes and enynes are fundamental units in the synthesis of organic electronic materials, including conjugated polymers and molecular wires, where the electronic properties can be tuned by the substitution pattern on the aromatic ring.
Safety and Handling
2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene is a halogenated organic compound and should be handled with appropriate care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemically resistant gloves.
-
Inhalation/Contact: Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.
Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) for the compound before handling.
Conclusion
2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene is a synthetically valuable intermediate whose chemical properties are dominated by the versatile reactivity of the gem-dibromoalkene group. Its straightforward synthesis via the Corey-Fuchs reaction and its subsequent conversion into highly useful terminal alkynes or direct use in palladium-catalyzed cross-coupling reactions make it a strategic precursor for advanced organic synthesis. This guide provides the foundational knowledge for researchers to confidently employ this compound in the development of novel pharmaceuticals, agrochemicals, and advanced materials.
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]
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Pd-catalyzed synthesis of C-C (Sonogashira, Suzuki, Heck, Stille), C-P and C-S linked products using gem-dibromovinyl BODIPY. ResearchGate. [Link]
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Sonogashira coupling. Wikipedia. [Link]
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Sonogashira Coupling. Chemistry LibreTexts. [Link]
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